N-(2-Amino-5-cyclopropoxypyridin-4-YL)methanesulfonamide
Description
N-(2-Amino-5-cyclopropoxypyridin-4-YL)methanesulfonamide is an organic compound with the molecular formula C9H13N3O3S and a molecular weight of 243.286 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group attached to a pyridine ring, making it a subject of interest in various fields of scientific research.
Properties
Molecular Formula |
C9H13N3O3S |
|---|---|
Molecular Weight |
243.29 g/mol |
IUPAC Name |
N-(2-amino-5-cyclopropyloxypyridin-4-yl)methanesulfonamide |
InChI |
InChI=1S/C9H13N3O3S/c1-16(13,14)12-7-4-9(10)11-5-8(7)15-6-2-3-6/h4-6H,2-3H2,1H3,(H3,10,11,12) |
InChI Key |
QNSUUOLEQNWLGZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=NC=C1OC2CC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-5-cyclopropoxypyridin-4-YL)methanesulfonamide typically involves the reaction of 2-amino-5-cyclopropoxypyridine with methanesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve recrystallization or chromatography techniques to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-5-cyclopropoxypyridin-4-YL)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-Amino-5-cyclopropoxypyridin-4-YL)methanesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(2-Amino-5-cyclopropoxypyridin-4-YL)methanesulfonamide involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. The pathways involved may include inhibition of key enzymes in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Similar structure but lacks the cyclopropyl group.
3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Contains a methyl group instead of a cyclopropyl group.
3-nitro-N-(pyridin-4-yl)pyridin-4-amine: Contains a nitro group instead of a cyclopropyl group.
Uniqueness
N-(2-Amino-5-cyclopropoxypyridin-4-YL)methanesulfonamide is unique due to the presence of the cyclopropyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
